molecular formula C13H17NO3S B1607786 N-Acetyl-S-benzyl-L-cysteine methyl ester CAS No. 77549-14-5

N-Acetyl-S-benzyl-L-cysteine methyl ester

Cat. No.: B1607786
CAS No.: 77549-14-5
M. Wt: 267.35 g/mol
InChI Key: NELLUUAGFXJBKY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-benzyl-L-cysteine methyl ester is an organic compound with the molecular formula C12H15NO3S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group, a benzyl group, and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-S-benzyl-L-cysteine methyl ester is typically synthesized through the acetylation of S-benzyl-L-cysteine. The process involves the reaction of S-benzyl-L-cysteine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-benzyl-L-cysteine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-benzyl-L-cysteine methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and as a precursor for other biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in detoxification processes.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Acetyl-S-benzyl-L-cysteine methyl ester involves its ability to interact with various molecular targets and pathways. The acetyl group can enhance the compound’s stability and bioavailability, while the benzyl group can facilitate interactions with specific enzymes or receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    N-Acetyl-L-cysteine: A related compound with similar antioxidant properties but lacking the benzyl group.

    S-Benzyl-L-cysteine: The precursor to N-Acetyl-S-benzyl-L-cysteine methyl ester, which lacks the acetyl and methyl ester groups.

    N-Acetyl-S-phenyl-L-cysteine methyl ester: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to the presence of both the acetyl and benzyl groups, which confer specific chemical and biological properties. The combination of these groups enhances the compound’s stability, bioavailability, and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-benzylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELLUUAGFXJBKY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369091
Record name Methyl N-acetyl-S-benzyl-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77549-14-5
Record name Methyl N-acetyl-S-benzyl-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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